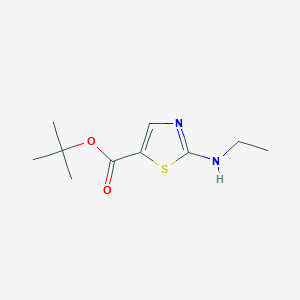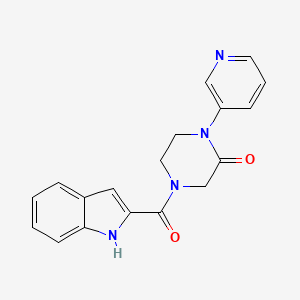
4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that features an indole moiety, a pyridine ring, and a piperazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Coupling with Piperazine: The indole derivative can be coupled with a piperazine derivative using a coupling reagent like EDCI or DCC in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl group or other reducible sites.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO₄, or H₂O₂.
Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could yield an alcohol derivative.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating diseases like cancer, neurological disorders, or infections.
Industry
Material Science:
作用机制
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
- 4-(1H-indole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
- 4-(1H-indole-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one
- 4-(1H-indole-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
Uniqueness
The uniqueness of 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.
属性
IUPAC Name |
4-(1H-indole-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)14-5-3-7-19-11-14)18(24)16-10-13-4-1-2-6-15(13)20-16/h1-7,10-11,20H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKBMUCJKRLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
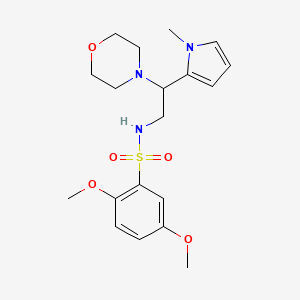
![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2858927.png)
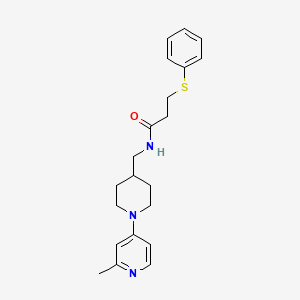
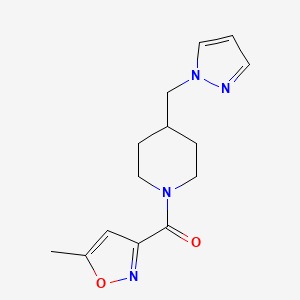
![ethyl 6-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2858932.png)
![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)
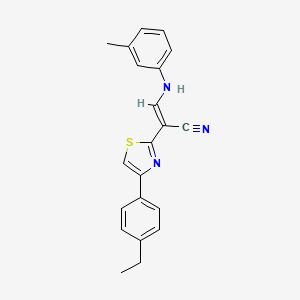
![3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2858936.png)

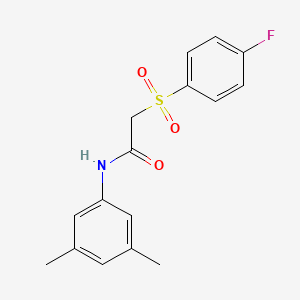
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
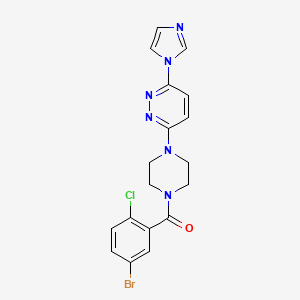
![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)
